3-(trimethylsilylmethylsulfanyl)propan-1-amine

Descripción

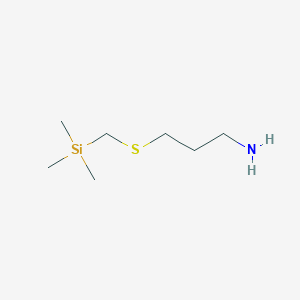

3-(Trimethylsilylmethylsulfanyl)propan-1-amine is a silicon- and sulfur-containing primary amine with the molecular formula C₇H₁₉NSSi. Its structure features a trimethylsilylmethylsulfanyl (-SCH₂Si(CH₃)₃) group attached to the third carbon of a propane backbone, terminating in a primary amine (-NH₂). This compound is of interest in materials science and medicinal chemistry due to the synergistic effects of its silyl and thioether groups, which influence reactivity, stability, and surface interactions .

Propiedades

IUPAC Name |

3-(trimethylsilylmethylsulfanyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NSSi/c1-10(2,3)7-9-6-4-5-8/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNESDLLESCAVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CSCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trimethylsilylmethylsulfanyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with trimethylsilylmethylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

3-chloropropan-1-amine+trimethylsilylmethylthiolNaHthis compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Trimethylsilylmethylsulfanyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Reduction: The compound can be reduced to form simpler amines or silanes under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Alkyl halides, acyl chlorides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Substitution: N-alkylated or N-acylated derivatives.

Reduction: Secondary or tertiary amines, silanes.

Aplicaciones Científicas De Investigación

3-(Trimethylsilylmethylsulfanyl)propan-1-amine is utilized in various scientific research fields:

Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Used in the modification of biomolecules for enhanced stability and reactivity.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mecanismo De Acción

The mechanism by which 3-(trimethylsilylmethylsulfanyl)propan-1-amine exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules. Additionally, the sulfanyl linkage can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(trimethylsilylmethylsulfanyl)propan-1-amine, highlighting differences in substituents, synthesis yields, and applications:

Detailed Comparative Analysis

Reactivity and Stability

- The trimethylsilyl group in the target compound enhances thermal stability compared to triethoxysilyl analogs, which hydrolyze more readily in aqueous environments .

- Methylsulfanyl (-SCH₃) derivatives (e.g., 3-(methylsulfanyl)propan-1-amine) show lower steric bulk but higher susceptibility to oxidation than the trimethylsilylmethylsulfanyl group .

Pharmacological Potential

- 3-(1H-Imidazol-1-yl)propan-1-amine derivatives act as histamine H₃ receptor ligands, highlighting the role of heterocyclic substituents in receptor binding .

Actividad Biológica

Overview of 3-(Trimethylsilylmethylsulfanyl)propan-1-amine

This compound is a chemical compound that features a trimethylsilyl group attached to a sulfanyl propanamine structure. This unique configuration may impart various biological activities, making it of interest in pharmaceutical and biotechnological applications.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural motifs may exhibit antimicrobial properties. The presence of sulfur in the sulfanyl group could enhance the compound's interaction with microbial membranes, potentially leading to inhibition of growth or cell lysis.

Pharmaceutical Applications

The trimethylsilyl group is known for its role in increasing the lipophilicity of compounds, which can enhance their absorption and bioavailability. This property is particularly beneficial for drug formulation, as it may improve the pharmacokinetic profile of the compound.

The biological activity of this compound could involve several mechanisms:

- Inhibition of Enzymatic Activity: The sulfanyl group may interact with thiol groups in enzymes, potentially inhibiting their activity.

- Membrane Disruption: The lipophilic nature due to the trimethylsilyl group may facilitate membrane penetration, leading to disruption in microbial or cellular membranes.

- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which could contribute to their neuroprotective effects.

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | Potential (not quantified) | Unknown | Possible enzyme inhibition, membrane disruption |

| Related Sulfanyl Compounds | Yes | Yes | Antioxidant effects, membrane disruption |

Case Studies and Research Findings

While explicit case studies on this compound are scarce, research into related compounds provides insight into potential biological activities. For instance:

- Antimicrobial Studies : Research has shown that sulfanyl-containing compounds can exhibit significant antimicrobial properties against a variety of pathogens. These findings suggest a potential pathway for exploring the efficacy of this compound in similar applications.

- Neuroprotective Research : Studies on amine derivatives have indicated their ability to protect against oxidative stress in neuronal cells. This suggests that further exploration into the neuroprotective capabilities of this compound could yield promising results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.